
1-Bromo-3-(difluoromethyl)-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-3-(difluoromethyl)-5-methylbenzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is also known as 3-Bromo-5-methylbenzyl difluoromethyl ether or 3-Bromo-5-methylbenzylfluoromethyl ether. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Synthesis of Valuable Chemical Precursors : 1,2-Dibromobenzenes, related to bromodifluoromethylated benzene, are used as precursors in organic transformations, particularly in reactions based on benzynes formation. These compounds are synthesized through regioselective bromination and other processes, making them valuable in chemical synthesis (Diemer, Leroux, & Colobert, 2011).
Polymer Synthesis : Bromomethylated benzene derivatives are utilized in polymer synthesis. For example, 5-(Bromomethyl)-1,3-dihydroxybenzene can undergo self-condensation to produce hyperbranched polymers with significant molecular weight. These polymers, containing phenolic hydroxyl groups, are modifiable for various applications (Uhrich, Hawker, Fréchet, & Turner, 1992).
Photodissociation Studies : Bromofluorobenzenes, which include bromodifluoromethylated benzene, have been studied for their C-Br photo-fragmentation using ab initio methods. These studies help in understanding the reaction mechanisms and dynamics in photochemical processes (Borg, 2007).
Organic Light-Emitting Diodes (OLEDs) and Solar Cells : Bromobenzene, a similar compound, has been used in improving the performance of polymer/fullerene solar cells. This demonstrates the potential application of bromodifluoromethylated benzene in the field of renewable energy and advanced materials (Huang et al., 2014).
Metabonomic Analysis in Toxicology : Bromobenzene, closely related to the subject compound, has been used in metabonomic analysis to detect biomarkers and metabolite information in the study of toxicological mechanisms, particularly in liver toxicity (Waters et al., 2006).
Solute-Solvent Complexation Dynamics : Studies on solute-solvent complexation, involving compounds like bromobenzene, help in understanding fast chemical exchange processes, which is crucial in various chemical and biochemical applications (Zheng et al., 2005).
Halogenation Reactions in Chemistry : Research on the halogenation of polyalkylbenzenes, including bromobenzene derivatives, provides insights into synthetic chemistry, particularly in the formation of halogenated compounds used in various industrial applications (Bovonsombat & Mcnelis, 1993).
Formation of Charge Transfer Complexes : The study of charge transfer complexes involving bromobenzene derivatives, similar to bromodifluoromethylated benzene, has significant implications in improving the efficiency of polymer solar cells. This research helps in enhancing the power conversion efficiency of these devices (Fu et al., 2015).
properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWXNMOKVPCHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(difluoromethyl)-5-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


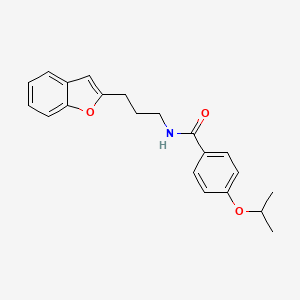
![N-[2-(1-Ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2721135.png)
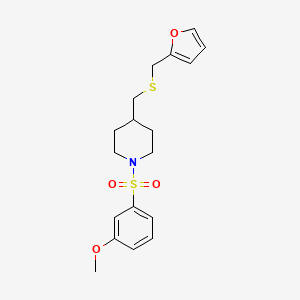
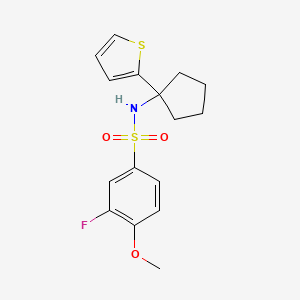
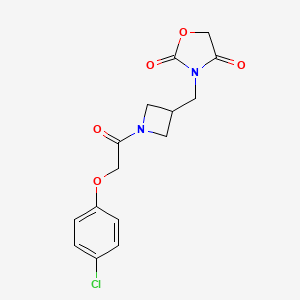
![3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile](/img/structure/B2721142.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2721143.png)
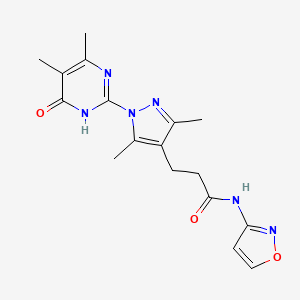
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2721147.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine](/img/structure/B2721148.png)
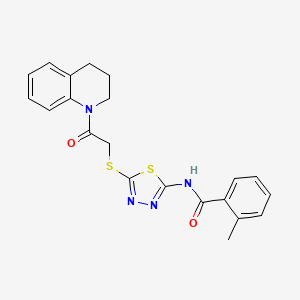
![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)